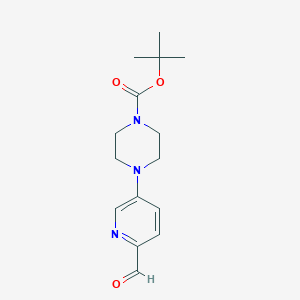![molecular formula C16H24N2O7S B1396771 4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate CAS No. 1332530-04-7](/img/structure/B1396771.png)
4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate
Descripción general
Descripción
“4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate” is a chemical compound used for proteomics research . It has a molecular formula of C16H24N2O7S .
Synthesis Analysis
The synthesis of piperidone derivatives, which include “4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate”, generally involves a domino reaction of an aldehyde, a ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day .Molecular Structure Analysis
The molecular structure of “4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate” is characterized by a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The molecular weight of the compound is 298.41 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidone derivatives are complex and can involve various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Title Compounds Analysis : The study of crystal structures of certain derivatives of piperidin-1-ylsulfonyl compounds revealed differences in the conformation, particularly the angle of inclination of the phenoxycarbonyl ring with respect to the piperidine ring mean plane. This type of structural analysis is crucial in understanding the molecular interactions and stability of such compounds (Raghuvarman et al., 2014).
Synthesis and Spectral Analysis
- Synthesis and Antibacterial Study : Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcased their synthesis and antibacterial properties. Such compounds are noted for their potential in medicinal chemistry, particularly in developing new antibacterial agents (Khalid et al., 2016).
- Biological Evaluation of Oxadiazole Derivatives : A study synthesized and evaluated 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, examining their effects against butyrylcholinesterase enzyme and in molecular docking studies. These compounds are significant for their biological activities, including potential therapeutic applications (Khalid et al., 2016).
Polymerization and Catalysis
- Tetradentate Iminophenolate Copper Complexes : The study of copper complexes with iminophenolate ligands, including those with piperidin-1-ylsulfonyl groups, highlighted their role in rac-lactide polymerization. This research contributes to the understanding of catalytic systems and polymer synthesis (Daneshmand et al., 2019).
Miscellaneous Applications
- Synthesis of α-Aminophosphonates : The synthesis of (4'-tosyl) piperidin-4-yl containing α-aminophosphonates demonstrated their potential in various fields, including agriculture, where some compounds displayed insecticidal activities (Jiang et al., 2013).
- Local Anesthetic Action : A study on the ring-opening reaction products of neutral epoxyalkane by 4-phenylpiperidine aimed to develop biologically active compounds. This research is relevant in the field of pharmaceuticals, specifically in the development of local anesthetics (Igarashi et al., 1983).
Direcciones Futuras
The future directions for research on “4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate” and similar compounds could involve further exploration of their diverse biological applications, given their wide range of bioactivities . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
Propiedades
IUPAC Name |
oxalic acid;4-[(2-piperidin-1-ylsulfonylethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S.C2H2O4/c17-14-6-4-13(5-7-14)12-15-8-11-20(18,19)16-9-2-1-3-10-16;3-1(4)2(5)6/h4-7,15,17H,1-3,8-12H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCJOJHRTMRMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCNCC2=CC=C(C=C2)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate | |
CAS RN |
1332530-04-7 | |
| Record name | Phenol, 4-[[[2-(1-piperidinylsulfonyl)ethyl]amino]methyl]-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



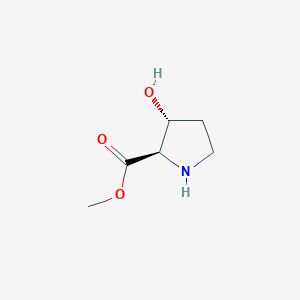

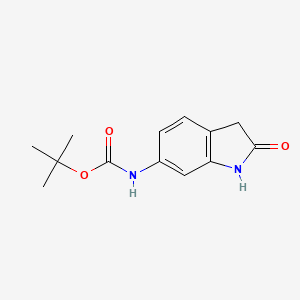

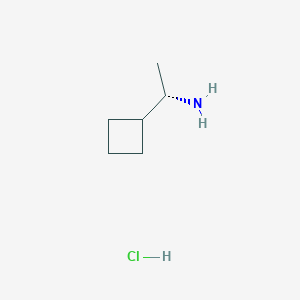

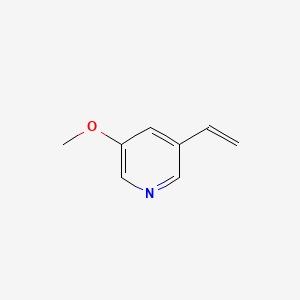
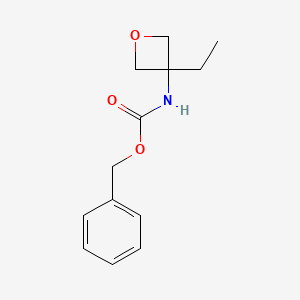
amine](/img/structure/B1396702.png)




